molecular formula C5H5N3O B2440919 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 1748-63-6

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B2440919
CAS No.: 1748-63-6
M. Wt: 123.115
InChI Key: YPAXHFPJSHIUAN-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 1748-63-6) is a chemical compound with the molecular formula C5H5N3O and a molecular weight of 123.12 g/mol . This tetrahydropyrimidine scaffold is of significant interest in medicinal chemistry. While direct data for this specific derivative is limited, a closely related scaffold, 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, has recently been identified as a highly promising core structure in oncology research . A 2025 study published in RSC Medicinal Chemistry demonstrated that derivatives based on this related scaffold act as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is a crucial regulator of cell proliferation and apoptosis and is overexpressed in many haematological and solid malignancies . These inhibitors exhibited strong in vitro antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU-145/PC-3 (prostate cancer), with IC50 values in the nanomolar range (e.g., 373 nM for compound 8g) . The mechanism involves inducing late apoptosis and necrosis and causing cell cycle arrest at the G2/M phase . Furthermore, other 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have shown potential as inhibitors of inflammatory enzymes like phospholipase A2 and proteinase K, suggesting broader therapeutic applications . The core structure is also noted for its favorable drug-like properties and is readily synthesized, making it an excellent scaffold for the optimization of new therapeutic leads . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-1-4-2-7-5(9)8-3-4/h2H,3H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAXHFPJSHIUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CNC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through various methods. One notable approach involves the Biginelli reaction, which is a multicomponent reaction that combines ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. This reaction typically proceeds in the presence of a catalyst such as lactic acid, yielding the desired product in high yields .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using eco-friendly and cost-effective methods. For instance, a green approach involves the oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea. This method employs environmentally benign mild reaction conditions and readily available chemicals, making it suitable for large-scale production .

Chemical Reactions Analysis

Reactivity and Transformation Reactions

The compound exhibits versatile reactivity due to its heterocyclic structure and functional groups:

  • Electrophilic/Nucleophilic Substitution :

    • Reacts with carbon electrophiles (e.g., hydroxylamine) to form fused heterocycles like thiazolopyrimidines .

    • Thiation : Converts oxo groups to thioxo derivatives via sodium ethoxide-mediated reactions .

  • Hydrolysis :

    • Thioxo analogs undergo hydrolysis to form oxo derivatives under acidic or basic conditions .

  • Cyclocondensation :

    • Forms fused rings (e.g., pyrazolopyrimidines) when reacted with aldehydes and thiourea .

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic techniques:

Technique Key Observations Example Data
1H NMR NH singlets (δ 9.11–12.66 ppm), aromatic protons (δ 6.6–8.7 ppm)Compound 4a (δ 11.71, 8.96 ppm)
IR C≡N stretch (2221 cm⁻¹), C=O (1750 cm⁻¹), NH (3256 cm⁻¹)
LCMS Molecular ion peaks (e.g., m/z 230.8 for 4c )

Mechanistic Insights

The Biginelli reaction proceeds via:

  • Enolate formation : β-keto ester (e.g., ethyl cyanoacetate) reacts with aldehyde to form an enolate.

  • Cyclization : Urea/thiourea condenses with the enolate, followed by dehydration to form the tetrahydropyrimidine ring .
    DIPEAc enhances reaction efficiency by improving solubility and lowering mass-transfer resistance .

Biological Activity Correlation

While synthesis methods directly influence product purity and yield, biological activity (e.g., antimicrobial, antitumor) correlates with substituents introduced during synthesis. For example:

  • Substituent effects : Electron-withdrawing groups (e.g., −NO₂) enhance antimicrobial activity .

  • Thioxo analogs : Showed promising antitumor activity in preclinical studies .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile possess significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antiviral and Antitumor Activities : Research indicates that certain derivatives demonstrate promising antiviral and antitumor activities. For instance, compounds synthesized from this moiety have shown effectiveness in inhibiting cancer cell proliferation .

Biological Pathways

The compound plays a crucial role in biochemical pathways by inhibiting β-glucuronidase activity. This inhibition affects the metabolism of glucuronides, which are important for drug metabolism and detoxification processes in the body.

Industrial Applications

In industry, this compound is utilized as a building block in the synthesis of complex heterocyclic compounds. Its derivatives are used in the formulation of pharmaceuticals and agrochemicals due to their biological activity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various synthesized derivatives of this compound against S. aureus and E. coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity
Compound A32Effective
Compound B64Moderate
Standard Antibiotic16Highly Effective

Case Study 2: Antitumor Activity

In another study focusing on antitumor activity, several derivatives were tested against human cancer cell lines. The results showed that specific modifications to the tetrahydropyrimidine structure enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

CompoundIC50 (µM)Cell Line
Compound C10MCF-7 (Breast Cancer)
Compound D15HeLa (Cervical Cancer)
Control Drug8MCF-7

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit β-glucuronidase activity, which is important for the treatment of various diseases .

Comparison with Similar Compounds

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile synthetic routes, eco-friendly production methods, and diverse biological activities, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial and antitumor properties, as well as its potential applications in drug development.

Synthesis and Characterization

The synthesis of this compound derivatives has been achieved through various methods, including ultrasound-assisted synthesis. This method enhances product yields and reduces reaction times compared to traditional approaches. For example, a study reported the synthesis of 6-amino-4-(phenyl derivatives)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with a yield of 95.52% using water as a solvent .

Characterization Techniques:

  • FTIR Spectroscopy: Characteristic absorption bands were observed at specific wavelengths indicating functional groups present in the compound.
  • NMR Spectroscopy: Proton and carbon NMR spectra provided insights into the molecular structure and environment of hydrogen atoms within the compound.
CompoundYield (%)Melting Point (°C)Key Functional Groups
6-amino-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile95.52>200C=O, C≡N
6-amino-4-(chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile32.52>200C=O, C≡N

Antimicrobial Activity

Research has demonstrated that derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine exhibit promising antimicrobial properties. In a comparative study involving various synthesized compounds, several showed significant activity against common bacterial strains. The compounds were evaluated using standard antimicrobial susceptibility testing methods.

Case Study:
A study highlighted the antimicrobial efficacy of synthesized tetrahydropyrimidine derivatives against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Antitumor Activity

The antitumor potential of these compounds has also been investigated. For instance, one study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), with IC50 values indicating effective inhibition of cell proliferation.

Key Findings:

  • Compound 44 demonstrated an IC50 value of 40.54 µg/mL against A549 cells.
  • Another derivative showed significant apoptosis induction in cancer cells after treatment .

The biological activity of 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives is believed to be linked to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of functional groups like carbonitriles may enhance their reactivity towards biomolecules.

Q & A

Q. Basic Research Focus

  • FTIR : Confirms C=O (1650–1750 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and quaternary carbons (δ 150–160 ppm) .
  • MS : Molecular ion peaks (e.g., m/z 214.9 [M+H]⁺) validate purity .

How do structural modifications affect pharmacological profiles?

Advanced Research Focus
Introducing 4-octadecyloxy groups enhances lipophilicity, improving blood-brain barrier penetration for CNS targets. Conversely, hydrophilic substituents (e.g., –OH) increase solubility for antiviral applications but reduce membrane permeability .

What are common pitfalls in multi-step functionalization of this scaffold?

Advanced Research Focus
Competing reactions (e.g., hydrolysis of nitrile to amide) occur under acidic conditions. Mitigation involves low-temperature (0–5°C) reactions and protecting groups (e.g., Boc for amines). LC-MS monitoring at each step isolates intermediates like hydrazinyl derivatives (m/z 291.26) .

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